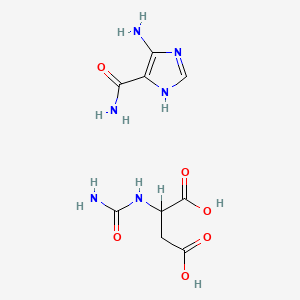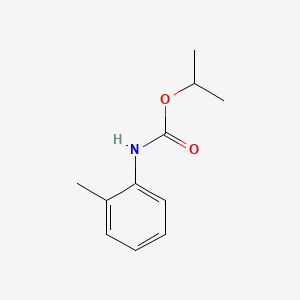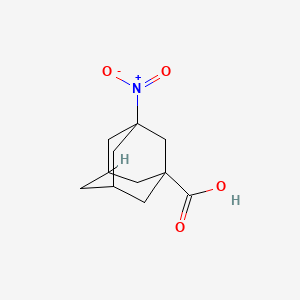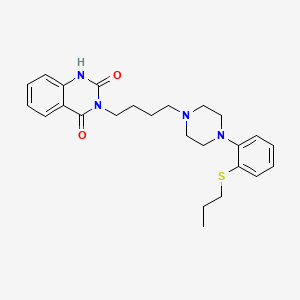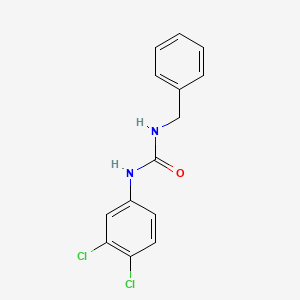
1-Benzyl-3-(3,4-dichlorophenyl)urea
Descripción general
Descripción
“1-Benzyl-3-(3,4-dichlorophenyl)urea” is a synthetic compound with the molecular formula C14H12Cl2N2O . It belongs to the class of ureas. The CAS Number is 13142-33-1 .
Molecular Structure Analysis
The molecular weight of “this compound” is 295.171 . The compound contains benzyl and dichlorophenyl groups attached to a urea moiety .Aplicaciones Científicas De Investigación
Inhibition of Chitin Synthesis in Insects
- 1-Benzyl-3-(3,4-dichlorophenyl)urea analogs, such as 1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea (diflubenzuron), inhibit chitin synthesis in insect larvae. This effect is significant, showing almost complete inhibition shortly after application. These compounds do not affect chitinase activity, indicating that their insecticidal effect is due to inhibition of chitin synthesis rather than activation of chitin degradation (Deul, Jong, & Kortenbach, 1978).
Electro-Fenton Degradation of Antimicrobials
- Compounds like triclocarban, which have a similar structure to this compound, undergo degradation via electro-Fenton systems. This process is significant in the breakdown of antimicrobials in water, contributing to environmental protection (Sirés et al., 2007).
Crystal Structure Analysis
- Analysis of the crystal structure of similar compounds, like chlorfluazuron, helps in understanding the molecular configuration and potential applications of benzoylphenylurea insecticides (Cho, Kim, Lee, & Kim, 2015).
Ultrasound-Assisted Oxidation
- Studies on similar compounds, such as diuron (3-(3,4-dichlorophenyl)-1,1-dimethyl urea), have shown that ultrasound-assisted anodic oxidation can lead to the formation of various compounds through oxidation processes. This research is relevant for understanding the chemical reactions and potential applications of urea derivatives (Macounová et al., 1998).
Antifouling Biocides in Seawater
- The determination of antifouling booster biocides and their metabolites in seawater, including compounds structurally related to this compound, is essential for environmental monitoring. Techniques like high-performance liquid chromatography are used for this purpose (Gatidou et al., 2005).
Análisis Bioquímico
Biochemical Properties
1-Benzyl-3-(3,4-dichlorophenyl)urea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as those in the electron transport chain . The compound binds to specific sites on these enzymes, leading to a decrease in their activity. This interaction can result in altered metabolic flux and changes in the levels of various metabolites.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to disrupt the electron transport chain in photosynthetic organisms, leading to a reduction in ATP production . This disruption can affect various cellular processes, including growth and development. Additionally, this compound can alter gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it has been shown to inhibit the binding of plastoquinone to photosystem II, thereby blocking electron flow and disrupting the photosynthetic electron transport chain . This inhibition results in decreased ATP production and altered cellular metabolism. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, resulting in decreased efficacy. Long-term studies have also indicated that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can be used to study its therapeutic potential . At high doses, this compound can exhibit toxic or adverse effects, including disruption of cellular processes and organ damage. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on cellular function.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways. For example, the compound has been shown to inhibit enzymes in the electron transport chain, leading to altered metabolic flux and changes in metabolite levels . Additionally, this compound can affect the activity of other enzymes involved in cellular metabolism, resulting in changes in the overall metabolic profile of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in certain compartments, such as the mitochondria and chloroplasts, where it exerts its effects on cellular function. The localization and accumulation of the compound can influence its efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound has been observed to localize to the chloroplasts in photosynthetic organisms, where it inhibits the electron transport chain . This localization is crucial for its ability to disrupt cellular processes and affect overall cell function.
Propiedades
IUPAC Name |
1-benzyl-3-(3,4-dichlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c15-12-7-6-11(8-13(12)16)18-14(19)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXQHQFVEWVTFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357492 | |
| Record name | 1-benzyl-3-(3,4-dichlorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13142-33-1 | |
| Record name | 1-benzyl-3-(3,4-dichlorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BENZYL-3-(3,4-DICHLOROPHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



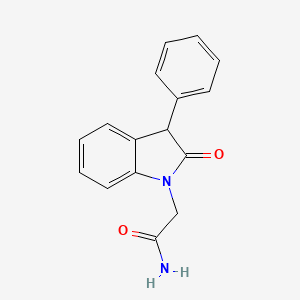
![(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1618550.png)
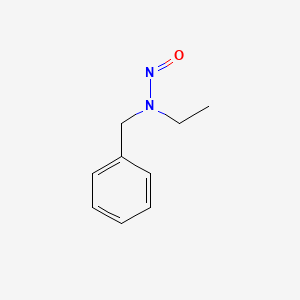
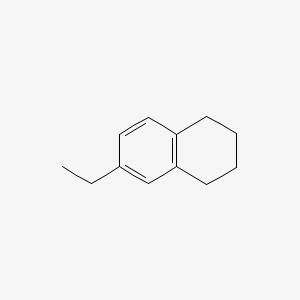

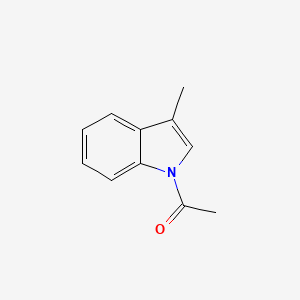
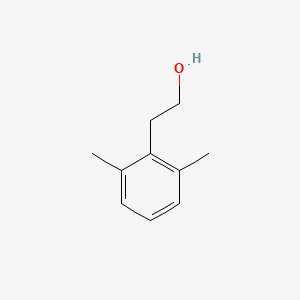
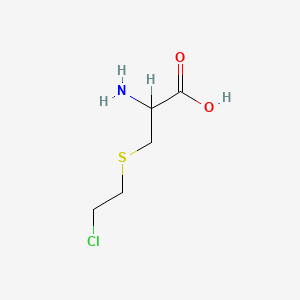
![5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxol-6-amine;hydrochloride](/img/structure/B1618562.png)
